
methyl (E)-3-(imidazol-2-yl)propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-(imidazol-2-yl)propenoate is an organic compound featuring an imidazole ring attached to a propenoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(imidazol-2-yl)propenoate typically involves the reaction of imidazole derivatives with propenoic acid or its esters under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by the addition of methyl propenoate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are used to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(imidazol-2-yl)propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the propenoate group to a propanoate group.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Propanoate derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Methyl (E)-3-(imidazol-2-yl)propenoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) for catalysis and gas storage.
Mechanism of Action
The mechanism of action of methyl (E)-3-(imidazol-2-yl)propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or disrupting cellular processes. The propenoate group may participate in covalent bonding with biological macromolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(imidazol-1-yl)propenoate: Similar structure but with the imidazole ring attached at a different position.
Ethyl (E)-3-(imidazol-2-yl)propenoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (E)-3-(benzimidazol-2-yl)propenoate: Similar structure but with a benzimidazole ring instead of an imidazole ring.
Uniqueness
Methyl (E)-3-(imidazol-2-yl)propenoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
methyl (E)-3-(1H-imidazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-8-4-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+ |
InChI Key |
RAZUTRCEYZQRTK-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=NC=CN1 |
Canonical SMILES |
COC(=O)C=CC1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
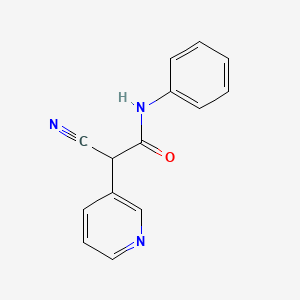
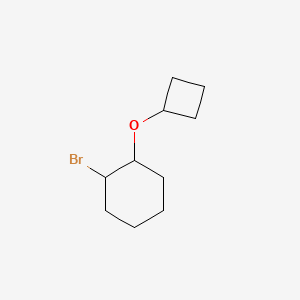

![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)



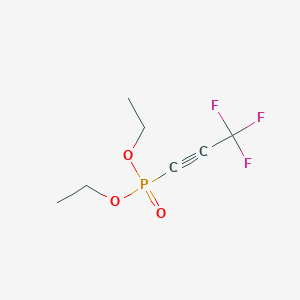
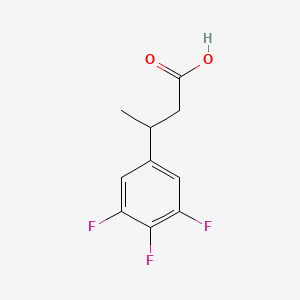
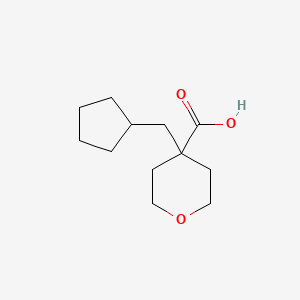
![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
